4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol
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Overview
Description
4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol is an organic compound with the molecular formula C11H10O2. It belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an ethynyl group at the 4-position and a hydroxyl group at the 4-position of the dihydrobenzopyran ring.
Mechanism of Action
Target of Action
A related compound has been found to interact with the estrogen receptor alpha (erα) in living cells . This suggests that 4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol may also target similar receptors or proteins.
Mode of Action
It’s suggested that related compounds may indirectly activate erα through an interaction with a target contributing to a cross-talk mechanism . This could potentially enhance the potency of these compounds to associate with the receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-3,4-dihydro-2H-1-benzopyran with an ethynylating agent such as ethynyl bromide in the presence of a base like potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reagents. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I).
Major Products
Oxidation: Formation of 4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-one.
Reduction: Formation of 4-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol.
Substitution: Formation of 4-chloro-3,4-dihydro-2H-1-benzopyran-4-ol or 4-methyl-3,4-dihydro-2H-1-benzopyran-4-ol.
Scientific Research Applications
4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-1-benzopyran: Lacks the ethynyl and hydroxyl groups, resulting in different chemical and biological properties.
4-ethynyl-2H-1-benzopyran: Similar structure but lacks the dihydro component, affecting its reactivity and stability.
4-hydroxy-3,4-dihydro-2H-1-benzopyran: Lacks the ethynyl group, leading to different chemical behavior and applications.
Uniqueness
4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to the presence of both the ethynyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
7314-15-0 |
---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
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